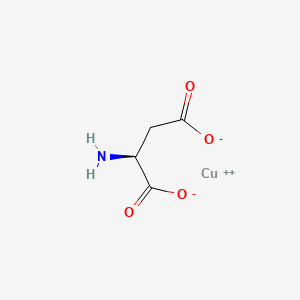

Copper L-aspartate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

30272-90-3 |

|---|---|

Molecular Formula |

C4H5CuNO4 |

Molecular Weight |

194.63 g/mol |

IUPAC Name |

copper;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChI Key |

LHBCBDOIAVIYJI-DKWTVANSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Crystal structure of Copper L-aspartate monohydrate

An In-depth Technical Guide on the Crystal Structure of Copper (II) L-aspartate Complexes

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of Copper L-aspartate monohydrate has not been publicly reported. This guide therefore provides a detailed overview of the crystal structures of closely related copper (II) L-aspartate complexes, for which crystallographic data is available. The presented data serves as a valuable reference for understanding the coordination chemistry and structural properties of copper-aspartate interactions.

Introduction

Copper complexes of amino acids are of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science. Their potential applications range from therapeutic agents to catalysts. L-aspartic acid, a dicarboxylic amino acid, can act as a versatile ligand, coordinating with metal ions through its amino and carboxylate groups. Understanding the precise three-dimensional arrangement of atoms within these complexes is crucial for elucidating their structure-activity relationships and for the rational design of new compounds with desired properties. This technical guide summarizes the available crystallographic data for prominent copper (II) L-aspartate complexes and provides detailed experimental protocols for their synthesis and characterization.

Crystal Structure Data of Copper (II) L-aspartate Complexes

While the crystal structure of this compound monohydrate is not available, the structures of (L-aspartate)(imidazole)copper(II) dihydrate and bis(L-aspartato)copper(II) have been determined. The crystallographic data for these compounds are presented below.

Table 1: Crystallographic Data for (L-aspartate)(imidazole)copper(II) dihydrate[1]

| Parameter | Value |

| Chemical Formula | C₇H₁₁CuN₃O₆ |

| Formula Weight | 312.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.836(3) |

| b (Å) | 15.089(3) |

| c (Å) | 20.661(4) |

| α (°) | 90 |

| β (°) | 101.464(4) |

| γ (°) | 90 |

| Volume (ų) | 3921.9(13) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.374 |

Table 2: Selected Bond Lengths and Angles for (L-aspartate)(imidazole)copper(II) dihydrate[1]

Note: Detailed bond lengths and angles for this specific compound require access to the full crystallographic information file (CIF), which was not available in the public domain search results. The data would typically be presented as follows:

| Bond | Length (Å) | Angle | Degrees (°) |

| Cu–N(imidazole) | e.g., 2.01 | N(imidazole)–Cu–N(aspartate) | e.g., 90.5 |

| Cu–N(aspartate) | e.g., 1.98 | N(imidazole)–Cu–O(carboxyl) | e.g., 175.2 |

| Cu–O(carboxyl) | e.g., 1.95 | N(aspartate)–Cu–O(carboxyl) | e.g., 84.3 |

| Cu–O(water) | e.g., 2.35 | O(water)–Cu–O(water) | e.g., 180 |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of copper (II) L-aspartate complexes, as inferred from the available literature on related compounds.

Synthesis of Copper (II) L-aspartate Complexes

A general procedure for the synthesis of copper (II) amino acid complexes involves the reaction of a copper (II) salt with the amino acid in an aqueous or aqueous-ethanolic solution. The pH of the solution is a critical parameter that influences the coordination mode of the amino acid and the final structure of the complex.

Example Protocol for the Synthesis of a Cu(II)-Aspartate Complex: [1]

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of L-aspartic acid in distilled water. The concentration will depend on the desired scale of the reaction.

-

Prepare an aqueous solution of a copper (II) salt, such as copper (II) chloride dihydrate (CuCl₂·2H₂O).

-

-

Reaction:

-

Slowly add the copper (II) salt solution to the L-aspartic acid solution with constant stirring.

-

Adjust the pH of the resulting solution to a desired value (e.g., pH 4) using a dilute solution of sodium hydroxide or hydrochloric acid. The optimal pH for the crystallization of a specific complex needs to be determined experimentally.

-

-

Crystallization:

-

Allow the solution to stand at room temperature for slow evaporation.

-

Alternatively, the solution can be concentrated by gentle heating and then cooled to induce crystallization. The formation of single crystals suitable for X-ray diffraction may take several days to weeks.

-

-

Isolation and Drying:

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water and then with a suitable organic solvent like ethanol or acetone to remove any impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the best fit with the experimental data.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the complex and the nature of its decomposition.

Typical Experimental Setup:

-

A small amount of the sample is placed in a sample pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).

-

The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

The decomposition of copper (II) acetate monohydrate, a related compound, has been studied and shows a multi-step process involving dehydration followed by the decomposition of the acetate ligand and subsequent oxidation of copper species.[2] A similar decomposition pattern can be expected for this compound monohydrate, with the initial step being the loss of the water molecule.

Visualization of Experimental Workflow

The logical flow of experiments to determine and characterize the crystal structure of a coordination complex is depicted below.

Conclusion

While the definitive crystal structure of this compound monohydrate remains to be elucidated, the analysis of related copper (II) L-aspartate complexes provides valuable insights into the coordination chemistry of this system. The L-aspartate ligand demonstrates its versatility by coordinating to the copper (II) ion through both its carboxylate and amino groups, leading to the formation of stable complexes. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to synthesize and characterize this and other related metal-amino acid complexes. The determination of the crystal structure of this compound monohydrate would be a valuable addition to the field, enabling a more complete understanding of its properties and potential applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Properties of Copper(II)-L-Aspartate Complexes

This technical guide provides a comprehensive overview of the spectroscopic properties of coordination complexes formed between copper(II) ions and the amino acid L-aspartic acid. The interaction of copper with amino acids is of significant interest in bioinorganic chemistry and drug development, owing to their roles in biological systems and potential therapeutic applications. This document details the key spectroscopic signatures obtained from UV-Visible, Electron Paramagnetic Resonance (EPR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, offering insights into the coordination environment, structure, and bonding of these complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the d-d electronic transitions of the Cu(II) ion within the complex. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the geometry and nature of the coordinating ligands.

In aqueous solutions, the coordination of Cu(II) with L-aspartate is pH-dependent. At low pH, coordination primarily involves the carboxylate oxygen atoms.[1] As the pH increases, the amino group deprotonates and participates in chelation, leading to shifts in the absorption maximum.

Table 1: UV-Visible Spectroscopic Data for Copper(II)-L-Aspartate Complexes

| Complex/System | pH | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Coordination Environment/Notes | Reference(s) |

| CuH(Asp) | 3 | 756 | Not Reported | Coordination via carboxyl oxygen atoms ({Ox} chromophore). | [1] |

| Cu(Asp)Cl2 | 2 | 823 | Not Reported | Shift from λmax of 825 nm for CuCl2·2H2O. | [2] |

| Cu(Asp)Cl2 | 4 | 820 | Not Reported | Hypsochromic (blue) shift with increasing pH. | [2] |

| Cu(II)-pseudopeptidic complexes | - | 498-526 | ~319 | Suggests square-planar to square-pyramidal geometry. | [3] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for probing the environment of the paramagnetic Cu(II) center (d9 configuration). The principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) provide detailed information about the symmetry of the ligand field and the nature of the copper-ligand bonds. For instance, the relationship between g∥ and A∥ can help distinguish between different coordination geometries and donor atoms.

Table 2: EPR Spectroscopic Parameters for Copper(II)-L-Aspartate Complexes

| Complex/System | Temperature | g∥ | g⊥ | A∥ (10-4 cm-1) | Notes | Reference(s) |

| CuH(Asp) | 77 K | 2.413 | Not Reported | 134 | Indicates an {Ox} chromophore, consistent with carboxylate coordination. | [1] |

| Cu(II) doped in [(L-aspartate)di(2-pyridyl)aminezinc(II)]hydrate | Room Temp. | 2.258 | 2.066 | 165.1 | Doped complex study providing insight into a specific coordination site. | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups of the L-aspartate ligand that are involved in coordination with the Cu(II) ion. Shifts in the characteristic vibrational frequencies of the carboxylate (-COO-) and amino (-NH2) groups upon complexation serve as direct evidence of bonding.

Specifically, the involvement of the carboxylate group is confirmed by changes in the asymmetric (νas) and symmetric (νs) stretching vibrations. The participation of the amino group is indicated by shifts in the N-H stretching vibrations.[5] The appearance of new bands in the far-IR region can be attributed to Cu-N and Cu-O stretching vibrations.[6][7]

Table 3: Key IR Vibrational Frequency Shifts in Copper(II)-L-Aspartate Complexes

| Functional Group | Free Ligand (L-Aspartate) Frequency (cm-1) | Complexed Ligand Frequency (cm-1) | Interpretation | Reference(s) |

| Amino (N-H stretch) | ~3100-3200 | Shifted | Confirms involvement of the -NH2 group in coordination. | [5] |

| Carboxylate (C=O stretch) | ~1700 | Shifted | Confirms involvement of the carboxylic group in covalent bonding. | [5] |

| Metal-Ligand (Cu-O) | - | ~409-411 | Appearance of new band indicates Cu-O bond formation. | [7] |

| Metal-Ligand (Cu-N) | - | ~514-518 | Appearance of new band indicates Cu-N bond formation. | [7] |

Circular Dichroism (CD) Spectroscopy

As L-aspartic acid is a chiral molecule, its copper complexes are also chiral and thus CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the complex in solution. This technique is particularly valuable for studying the coordination of Cu(II) to chiral biomolecules like peptides and amino acids.[8] While specific quantitative data for simple Cu(II)-L-aspartate complexes is sparse in the reviewed literature, its application to oligopeptides containing aspartyl residues has been noted.[8]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are critical for the accurate spectroscopic characterization of coordination complexes.

Synthesis of Copper(II)-L-Aspartate Complex

A general synthesis procedure involves the reaction of a copper(II) salt with L-aspartic acid in an aqueous solution, with pH control being a critical parameter.

-

Preparation of Solutions : Prepare aqueous solutions of a copper(II) salt (e.g., CuCl2·2H2O) and L-aspartic acid. A typical molar ratio is 1:2 (metal:ligand).[2]

-

pH Adjustment : The pH of the L-aspartic acid solution is adjusted using a base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid and amino groups, promoting chelation.[2]

-

Reaction : The copper(II) salt solution is added dropwise to the L-aspartic acid solution with continuous stirring. The reaction is typically carried out for several hours.[2]

-

Isolation : The resulting solid complex is isolated by filtration, washed with distilled water and a suitable organic solvent (e.g., ethanol), and dried.

Spectroscopic Analyses

-

UV-Vis Spectroscopy :

-

Instrumentation : A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-160) is used.[9]

-

Sample Preparation : Complexes are dissolved in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 3 mM).

-

Data Acquisition : Spectra are recorded over a specified wavelength range (e.g., 300–1000 nm) in a quartz cuvette.[2]

-

-

EPR Spectroscopy :

-

Instrumentation : An X-band (ca. 9.4 GHz) EPR spectrometer is typically used.[10]

-

Sample Preparation : Measurements are often performed on powdered polycrystalline samples or frozen solutions (e.g., water-glycol mixture) to minimize anisotropic broadening.[1][9]

-

Data Acquisition : Spectra are recorded at cryogenic temperatures (e.g., 77 K) to observe well-resolved hyperfine structures.[1][9][10] Key parameters include microwave frequency, microwave power, modulation frequency, and modulation amplitude.[10]

-

-

IR Spectroscopy :

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The solid sample is typically mixed with KBr powder and pressed into a pellet.

-

Data Acquisition : Spectra are recorded over the mid-IR range (e.g., 4000–400 cm-1).[2]

-

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the logical connections between spectroscopic data and structural interpretation.

Caption: Experimental workflow for synthesis and spectroscopic characterization.

Caption: Deducing complex structure from spectroscopic data.

References

- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 3. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]

- 4. EPR spectra of (L-aspartate)di(2-pyridyl)aminezinc(II) hydrate substitutionally copper(II) doped complex - Universidad Andrés Bello [researchers.unab.cl]

- 5. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(II) complexes of oligopeptides containing aspartyl and glutamyl residues. Potentiometric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electron paramagnetic resonance spectroscopy reveals alterations in the redox state of endogenous copper and iron complexes in photodynamic stress-induced ischemic mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Analysis of Copper L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Copper L-aspartate, a compound of interest in pharmaceutical and materials science. The document details the experimental protocols for conducting thermal analysis, presents quantitative data in a structured format, and visualizes the key processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of metal-amino acid complexes.

Introduction

This compound is a metal complex formed between copper(II) ions and the amino acid L-aspartic acid. Understanding its thermal stability and decomposition characteristics is crucial for applications in drug delivery, catalysis, and as a nutritional supplement. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the physicochemical properties of such complexes. This guide synthesizes available research to provide a detailed understanding of the thermal behavior of this compound.

Experimental Protocols

The following protocols outline the methodologies for the thermal analysis of this compound, based on common practices for metal-amino acid complexes.

2.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These analyses are often performed simultaneously (TGA-DTA).

-

Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA is utilized.

-

Sample Preparation: A small amount of the this compound complex (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative decomposition.[1]

-

Heating Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 800-1000°C.[2][3] A linear heating rate, commonly 10°C/min, is applied.[1]

-

Data Acquisition: The instrument records the sample mass, sample temperature, and the temperature difference between the sample and the reference as a function of time and temperature. The resulting TGA curve plots mass loss percentage versus temperature, while the DTA curve shows endothermic and exothermic peaks.

2.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events such as phase transitions and chemical reactions.

-

Instrumentation: A differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen, with a consistent purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The resulting DSC curve plots heat flow versus temperature, where peaks correspond to endothermic or exothermic processes.[4][5]

Thermal Decomposition Data

The thermal decomposition of this compound generally occurs in multiple stages. The following tables summarize the quantitative data reported in the literature for copper-amino acid complexes, providing a reference for the expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for Copper(II) Amino Acid Complexes

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

| Cu(HAsp)₂·6H₂O | up to 220 | 24.17 | Removal of water molecules | [2] |

| 220 - 420 | 58.01 | Decomposition of amino acid groups | [2] | |

| 420 - 1000 | 17.82 | Formation of copper oxides | [2] | |

| [Cu(ur)(asn)(H₂O)₃]Cl | 22 - 178 | 2.98 | Loss of coordinated water | [1] |

| 178 - 306 | - | Loss of remaining water, Cl, and partial urea | [1] | |

| 306 - 785 | - | Decomposition of asparagine and urea fragments | [1] |

Note: HAsp refers to aspartic acid, ur to urea, and asn to asparagine.

Table 2: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) Data

| Complex | Peak Temperature (°C) | Process | Type | Reference |

| Cu(HAsp)₂·6H₂O | < 220 | Dehydration | Endothermic | [2] |

| Copper Complexes | 250 - 450 | Formation of Cu₂O | Exothermic | [6] |

| 350 - 750 | Formation of CuO | Exothermic | [6] | |

| Copper Complexes | 360 - 700 | Decomposition | Exothermic | [4] |

Visualization of Processes

4.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of a metal-amino acid complex like this compound.

References

- 1. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]

- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 5. What is the Difference Between DSC and DTA | Innovatech Labs [innovatechlabs.com]

- 6. researchgate.net [researchgate.net]

Copper L-Aspartate: A Technical Guide to Solubility Across Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of copper L-aspartate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide details established methodologies for solubility assessment and subsequent quantification, enabling reproducible and accurate results.

Quantitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in various fields, including pharmaceuticals and materials science. While qualitative descriptions suggest that this compound exhibits poor solubility in many organic solvents and may be soluble in aqueous solutions and dimethyl sulfoxide (DMSO), precise quantitative data is scarce.

To facilitate comparative analysis, experimental data should be systematically recorded. The following table provides a template for presenting such data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Reference |

| Water | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

| Ethanol | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

| Methanol | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

| DMSO | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

| Acetonitrile | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

| Dioxane | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |

Experimental Protocol: Determining the Solubility of this compound

The following section outlines a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for solubility measurements.[1][2][3][4]

Principle

An excess amount of solid this compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the solid material, and the concentration of dissolved this compound is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Quantification instrument (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer)

Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a volumetric flask containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[2]

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.[2] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, two common methods can be employed:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a syringe filter. Ensure the filter material does not interact with or adsorb the solute.

-

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

Analytical Quantification Methods

The concentration of dissolved this compound can be determined by quantifying the copper ion concentration. Two highly sensitive and reliable methods are Atomic Absorption Spectroscopy (AAS) and UV-Visible (UV-Vis) Spectrophotometry.

AAS is a highly sensitive technique for determining the concentration of specific metal ions in a solution.[5][6][7][8][9]

-

Principle: The sample is atomized, and the amount of light absorbed by the ground-state copper atoms at a characteristic wavelength (324.7 nm) is proportional to the concentration of copper in the sample.[6][7]

-

Instrumentation: An atomic absorption spectrophotometer equipped with a copper hollow-cathode lamp and either a flame or graphite furnace atomizer.[5][6]

-

Procedure:

-

Prepare a series of standard solutions of known copper concentrations.

-

Generate a calibration curve by measuring the absorbance of the standard solutions.

-

Measure the absorbance of the diluted sample from the solubility experiment.

-

Determine the copper concentration in the sample by interpolating from the calibration curve.

-

UV-Vis spectrophotometry can be used to quantify copper ions, often after complexation with a coloring agent to enhance absorbance in the visible region. The blue color of the aqueous this compound complex itself may also be utilized for direct measurement.[10][11][12][13][14]

-

Principle: The absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). For copper ions, a complexing agent can be added to form a colored complex with a distinct absorbance maximum.[10]

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure (with complexing agent):

-

Select a suitable complexing agent that forms a stable, colored complex with copper(II) ions.

-

Prepare a series of standard solutions of known copper concentrations and add the complexing agent.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of the copper complex.

-

Treat the diluted sample from the solubility experiment with the complexing agent in the same manner.

-

Measure the absorbance of the sample and determine the copper concentration from the calibration curve.

-

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process for determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.

This comprehensive guide provides the necessary framework for researchers and professionals in drug development to accurately determine and present the solubility of this compound in various solvents. The detailed experimental protocols and analytical methods described herein will facilitate the generation of crucial data for the advancement of research and development involving this compound.

References

- 1. enamine.net [enamine.net]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. nemi.gov [nemi.gov]

- 6. Copper- Determination by AAS | OIV [oiv.int]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webhost.bridgew.edu [webhost.bridgew.edu]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. scispace.com [scispace.com]

- 13. cetjournal.it [cetjournal.it]

- 14. ijsrm.net [ijsrm.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper L-aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Copper L-aspartate, a compound of interest in various scientific and pharmaceutical research fields. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug development and related research areas.

Chemical and Physical Properties

This compound is a metal complex consisting of a central copper ion (Cu²⁺) coordinated with the L-enantiomer of the amino acid aspartic acid. This coordination results in a compound with distinct physicochemical characteristics.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅CuNO₄ | [1] |

| Molecular Weight | 194.63 g/mol | [1] |

| Appearance | Blue powder | |

| CAS Number | 30272-90-3 | [1] |

| Solubility | Soluble in water. The solubility of amino acid complexes is generally influenced by the polarity of the solvent. While specific quantitative data for a range of solvents is not readily available, L-aspartic acid itself is soluble in water and its solubility is affected by the presence of salts. | [2][3] |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a copper (II) salt with L-aspartic acid in an aqueous solution. The resulting complex can be isolated and purified for further analysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-aspartic acid

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of L-aspartic acid in deionized water with gentle heating.

-

In a separate beaker, prepare an aqueous solution of copper (II) sulfate pentahydrate.

-

Slowly add the copper sulfate solution to the L-aspartic acid solution while stirring continuously.

-

Adjust the pH of the resulting solution to a slightly acidic or neutral range to facilitate the formation of the complex.

-

Continue stirring the mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

The resulting blue precipitate of this compound is then collected by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum to obtain a fine blue powder.

Characterization Techniques

FTIR spectroscopy is employed to identify the functional groups present in this compound and to confirm the coordination of the aspartate ligand to the copper ion.

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Expected Spectral Features: The coordination of the amino and carboxylate groups of L-aspartic acid to the copper ion results in characteristic shifts in their vibrational frequencies compared to the free amino acid.

| Wavenumber Range (cm⁻¹) | Assignment | Reference(s) |

| 3400-3200 | N-H stretching vibrations of the amino group, often shifted upon coordination. | [4] |

| 1700-1600 | Asymmetric stretching vibration of the coordinated carboxylate group (COO⁻). | [5][6] |

| 1450-1350 | Symmetric stretching vibration of the coordinated carboxylate group (COO⁻). | [6] |

| Below 500 | Cu-N and Cu-O stretching vibrations, confirming the coordination of the ligand to the metal center. | [4] |

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper (II) ion in the complex.

Experimental Protocol:

-

Prepare a dilute solution of this compound in deionized water.

-

Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-900 nm using a quartz cuvette.

Expected Spectral Features: Copper (II) complexes typically exhibit a broad absorption band in the visible region due to d-d electronic transitions.

| Wavelength (λmax) | Electronic Transition | Reference(s) |

| ~600-800 nm | d-d transitions of the Cu(II) ion in a distorted octahedral or square planar coordination environment. | [7][8] |

| Below 300 nm | Charge transfer bands. | [9] |

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pattern of this compound.

Experimental Protocol:

-

Place a small, accurately weighed sample of this compound into an alumina or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature (TGA) and the difference in heat flow between the sample and a reference (DSC).[10][11][12][13]

Expected Thermal Events: The thermogram of this compound is expected to show distinct stages of decomposition.

| Temperature Range (°C) | Event | Reference(s) |

| 100-200 | Loss of water of hydration. | [14] |

| 200-400 | Decomposition of the organic aspartate ligand. | [10][14][15] |

| Above 400 | Formation of a stable copper oxide residue. | [14] |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound.

Experimental Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction, which can be a challenging process often requiring slow evaporation or diffusion techniques.

-

Mount a selected crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the collected data to solve and refine the crystal structure.[16][17][18]

Potential Biological Activity and Signaling Pathways

Copper is an essential trace element involved in numerous biological processes, and its complexes are of interest for their potential therapeutic applications. While the specific signaling pathways directly modulated by this compound are not extensively elucidated, the known roles of copper in cellular signaling provide a basis for postulating potential mechanisms of action.

Copper ions are known to modulate the activity of various enzymes and signaling proteins.[19] For instance, copper can influence key signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways.[20] Furthermore, studies have shown that copper chelators can impact the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in processes like cell growth, differentiation, and invasion.[21] In the central nervous system, copper can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic transmission.[22][23]

Based on the established roles of copper in cellular signaling, a potential mechanism of action for this compound could involve the modulation of these pathways upon its dissociation and the subsequent interaction of copper ions with key cellular components.

Caption: Potential signaling pathway of this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers and professionals in the field of drug development and chemical sciences. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]

- 8. cetjournal.it [cetjournal.it]

- 9. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Type Zero Copper Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research-portal.uu.nl [research-portal.uu.nl]

- 19. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 23. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Copper L-Aspartate in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper, an essential trace element, and L-aspartate, a crucial amino acid and neurotransmitter, converge to form copper L-aspartate, a complex with emerging significance in various biochemical pathways. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and cellular implications of this compound. Drawing upon available scientific literature, this document elucidates its potential roles in neurotransmission, enzyme modulation, and as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Introduction

Copper is a vital cofactor for a multitude of enzymes involved in critical physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] L-aspartic acid, a non-essential amino acid, is a key building block for proteins and nucleotides, a crucial component of the urea cycle, and an excitatory neurotransmitter in the central nervous system.[3] The chelation of copper by L-aspartate forms a stable complex that may exhibit unique biochemical properties distinct from its individual components. Understanding the role of this compound in biochemical pathways is critical for elucidating fundamental cellular processes and for the development of novel therapeutic strategies.

Synthesis and Characterization of this compound

The synthesis of copper (II) L-aspartate complexes is a fundamental step for in-vitro and in-vivo studies. Several methods have been reported, generally involving the reaction of a copper salt with L-aspartic acid in an aqueous solution.

Experimental Protocol: Synthesis of Copper (II) L-Aspartate

A common method for the synthesis of a copper (II) amino acid complex involves the following steps:

-

Preparation of Solutions:

-

Dissolve a specific molar amount of a copper salt (e.g., copper (II) chloride, CuCl₂) in distilled water.

-

Dissolve a corresponding molar ratio of L-aspartic acid in distilled water. The molar ratio of copper to L-aspartic acid can be varied to obtain different complex formations (e.g., 1:1 or 1:2).[4]

-

-

Reaction:

-

Slowly add the copper salt solution to the L-aspartic acid solution while stirring continuously.

-

The pH of the solution can be adjusted using a base (e.g., sodium hydroxide) to facilitate complex formation.[4]

-

-

Crystallization and Isolation:

-

The resulting solution is often heated and then cooled to promote crystallization of the this compound complex.

-

The crystals are then filtered, washed with a suitable solvent (e.g., ethanol), and dried.[5]

-

-

Characterization:

-

The synthesized complex should be characterized using various analytical techniques to confirm its structure and purity. These techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination between the copper ion and the functional groups of L-aspartate (amino and carboxyl groups).

-

UV-Visible Spectroscopy: To determine the electronic properties of the complex.

-

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

-

X-ray Diffraction (XRD): To determine the crystal structure.

-

-

Biochemical Pathways and Mechanisms of Action

While research specifically delineating the biochemical pathways of this compound is still emerging, evidence suggests its involvement in several key cellular processes, primarily centered around neurotransmission and enzyme modulation.

Role in Neurotransmission

L-aspartate is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors.[3] Copper ions are known to be released into the synaptic cleft during neuronal activity and can modulate the function of various neurotransmitter receptors, including NMDA and GABA receptors.[6][7] This convergence suggests a significant role for this compound in modulating synaptic plasticity and neuronal excitability.

Proposed Mechanism of Action at the Synapse:

It is hypothesized that this compound, either formed endogenously in the synaptic cleft or administered exogenously, can interact with NMDA receptors. This interaction could potentially modulate the receptor's affinity for glutamate and aspartate, thereby influencing the influx of calcium ions and downstream signaling cascades.

Modulation of Enzyme Activity

Copper is a catalytic cofactor for numerous enzymes. The complexation of copper with L-aspartate can influence its bioavailability and interaction with these enzymes.

Copper-zinc superoxide dismutase (SOD1) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The active site of SOD1 contains a copper ion coordinated by histidine and aspartate residues.[8] It is plausible that this compound could serve as a donor of copper to apo-SOD1, thereby activating the enzyme and contributing to the cellular antioxidant defense system.

This compound may also influence the activity of other cuproenzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain, thereby impacting cellular energy metabolism.[9] Further research is required to elucidate the specific interactions and kinetic parameters involved.

Quantitative Data

Quantitative data on the biochemical properties of this compound are crucial for understanding its physiological relevance. The following table summarizes available data from the literature.

| Parameter | Value | Method | Reference |

| Stability Constants (log β) | |||

| Cu(Asp) | 8.75 | Potentiometric Titration | [5] |

| Cu(Asp)₂ | 15.52 | Potentiometric Titration | [5] |

| Antidiabetic Activity (% Glucose Lowering) | |||

| Cu(Asp)Cl₂ | 76.13% | In vivo (mice) | [4] |

Experimental Protocols for Further Research

To advance the understanding of this compound's role in biochemical pathways, rigorous experimental investigation is necessary. The following protocols provide a framework for future studies.

Protocol: Investigating the Effect on Neuronal Activity

Objective: To determine the effect of this compound on the electrophysiological properties of neurons.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing frequency, and synaptic currents (e.g., NMDA receptor-mediated currents).

-

Establish a baseline recording in standard extracellular solution.

-

Perfuse the cells with varying concentrations of this compound and record the electrophysiological responses.

-

Include appropriate controls, such as copper chloride and L-aspartic acid alone, to differentiate the effects of the complex from its individual components.

-

-

Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on neuronal excitability and synaptic transmission.

Protocol: Assessing the Impact on Enzyme Kinetics

Objective: To quantify the effect of this compound on the activity of a specific copper-dependent enzyme (e.g., SOD1).

Methodology:

-

Enzyme Source: Purify the target enzyme or use a commercially available source.

-

Enzyme Assay:

-

Perform a standard activity assay for the chosen enzyme. For SOD1, this could be an indirect assay based on the inhibition of a superoxide-generating reaction.

-

Conduct the assay in the presence of varying concentrations of this compound.

-

Include controls with copper chloride and L-aspartic acid.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme in the presence and absence of the this compound complex.

-

Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten) to determine the nature of the interaction (e.g., activation, inhibition).

-

Therapeutic Potential

The unique biochemical properties of this compound suggest its potential as a therapeutic agent in several disease contexts.

-

Neurodegenerative Diseases: Given its potential role in modulating synaptic activity, this compound could be investigated for its therapeutic effects in neurodegenerative disorders characterized by excitotoxicity and synaptic dysfunction.

-

Diabetes: Preliminary studies have shown that a copper-aspartate complex can lower blood glucose levels in animal models, suggesting a potential application in the management of diabetes.[4] The underlying mechanism, however, requires further investigation.

-

Cancer: Copper is essential for tumor growth and angiogenesis. While some copper complexes have shown anti-cancer activity, the specific effects of this compound in this context are yet to be thoroughly explored.[10]

Conclusion

This compound is a molecule of significant interest at the intersection of inorganic biochemistry and neurobiology. While our understanding of its specific roles in biochemical pathways is still developing, the available evidence strongly suggests its involvement in the modulation of neurotransmission and enzyme activity. This technical guide has provided a comprehensive overview of the current knowledge, including synthesis, potential mechanisms of action, and quantitative data. The detailed experimental protocols offered herein are intended to serve as a foundation for future research, which is crucial for fully elucidating the biochemical significance of this compound and harnessing its potential for therapeutic applications. Further investigation into its cellular uptake, trafficking, and interaction with specific molecular targets will be instrumental in advancing this exciting field.

References

- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Role of copper in central nervous system physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper Modulates Mitochondrial Oxidative Phosphorylation to Enhance Dermal Papilla Cells Proliferation in Rex Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

Copper L-Aspartate: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Authored by: [Your Name/Organization]

Publication Date: November 2, 2025

Version: 1.0

Abstract

Copper L-aspartate, a chelated complex of the essential mineral copper and the amino acid L-aspartic acid, has garnered interest within the scientific community for its potential therapeutic applications and enhanced bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details experimental protocols for its synthesis and biological evaluation, with a particular focus on its emerging role as an antidiabetic agent. Furthermore, this document explores the potential signaling pathways modulated by copper, which may underlie the biological activities of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of bioinorganic chemistry, pharmacology, and therapeutics.

Introduction

The intersection of inorganic chemistry and biology has paved the way for the development of novel therapeutic agents with unique mechanisms of action. Metal complexes, particularly those involving essential trace elements and biomolecules, offer a promising avenue for drug discovery. Copper, an essential trace element, is a critical cofactor for a multitude of enzymes involved in vital physiological processes.[1] L-aspartic acid, a non-essential amino acid, plays a crucial role in various metabolic pathways. The chelation of copper with L-aspartic acid to form this compound results in a complex with distinct physicochemical and biological properties. This guide aims to provide an in-depth technical overview of this compound, from its historical context to its potential therapeutic applications.

Discovery and History

The formal "discovery" of this compound is not attributed to a single event but rather evolved from the broader field of coordination chemistry and the study of metal-amino acid complexes. The investigation of such complexes dates back to the 19th century, with early work focusing on the interaction of metal ions with simple amino acids.

The systematic study of coordination compounds began in the late 18th and early 19th centuries, with foundational work on complexes like Prussian blue and ammoniacal cobalt solutions.[2] The pioneering work of Alfred Werner in the 1890s, which introduced the concept of coordination spheres, was a landmark in understanding the structure and bonding of these compounds.[2]

While the precise date of the first synthesis of this compound is not well-documented in readily available literature, its study is a natural progression from the investigation of other copper-amino acid complexes. The preparation and characterization of this compound are part of the ongoing exploration of bioinorganic chemistry, a field that examines the role of metals in biological systems. Modern research continues to explore the synthesis, characterization, and application of this compound, particularly in the context of its potential pharmacological activities.[3]

Physicochemical Properties

This compound is a blue, powdered solid.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅CuNO₄ | [4] |

| Molecular Weight | 194.63 g/mol | [4] |

| IUPAC Name | copper;(2S)-2-aminobutanedioate | [4] |

| CAS Number | 30272-90-3 | [4] |

| Appearance | Blue powder | [3] |

| Coordination Geometry | The Cu(II) atom is typically bonded to the oxygen atom of the carboxy group and the nitrogen atom of the amino group, forming a five-membered chelate ring. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vivo evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a copper salt with L-aspartic acid in an aqueous solution.[3]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

L-aspartic acid

-

Distilled water

-

0.1 M Sodium hydroxide (NaOH) solution

-

Reaction vessel with reflux condenser and magnetic stirrer

-

pH meter

-

Freeze-dryer

Procedure: [3]

-

Prepare a solution of CuCl₂·2H₂O by dissolving 0.17 g (1 mmol) in 25 mL of distilled water.

-

Prepare a solution of L-aspartic acid by dissolving 0.26 g (2 mmol) in 25 mL of distilled water.

-

Mix the two solutions in the reaction vessel.

-

Adjust the pH of the mixture to 4 using the 0.1 M NaOH solution while stirring continuously.

-

Reflux the mixture at 60°C for 3 hours with continuous stirring.

-

After the reaction is complete, freeze-dry the resulting solution for 48 hours to obtain the solid this compound complex.

-

The expected yield of the blue solid product is approximately 95.02%.[3]

In Vivo Antidiabetic Activity Assay

The following protocol describes the evaluation of the antidiabetic potential of this compound in an alloxan-induced diabetic mouse model.[3]

Materials:

-

Male mice (e.g., Mus musculus)

-

This compound

-

Alloxan

-

Glibenclamide (positive control)

-

Standard animal feed and water

-

Glucometer and test strips

-

Oral gavage needles

Procedure: [3]

-

Animal Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan.

-

Grouping of Animals: Divide the diabetic mice into the following groups:

-

Negative control group (no treatment)

-

Positive control group (treated with glibenclamide)

-

Treatment group (treated with this compound at a specific dose, e.g., Dose I)

-

-

Treatment: Administer the respective treatments orally via gavage daily for a period of 21 days.

-

Blood Glucose Monitoring: Measure the fasting blood glucose levels of the mice at regular intervals (e.g., weekly) throughout the 21-day treatment period.

-

Data Analysis: Calculate the percentage of glucose lowering (%GL) for each group to evaluate the antidiabetic efficacy.

Quantitative Data Presentation

The following table summarizes the quantitative data from the in vivo antidiabetic study of this compound.[3]

| Treatment Group | Dose | % Glucose Lowering (%GL) | Efficacy compared to Glibenclamide |

| Cu(Asp)Cl₂ | Dose I | 76.1337% | Nearly as effective |

| Glibenclamide | - | 78.3455% | - |

Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited, the well-documented role of copper ions in cellular signaling provides a basis for potential mechanisms of action. It is important to note that the following pathways are known to be influenced by copper ions, and further research is required to confirm their specific activation by the this compound complex.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Copper ions have been shown to activate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[5][6][7] Activation of this pathway by copper can lead to the phosphorylation of downstream targets like ERK1/2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[8][9] Copper ions can activate this pathway, potentially contributing to its insulin-mimetic effects.[10][11][12]

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immune responses. Copper has been shown to activate NF-κB, potentially through the generation of reactive oxygen species (ROS).[13][14] However, there are also reports of copper inhibiting this pathway under certain conditions.[15]

Conclusion

This compound is a bioinorganic complex with a rich history rooted in the fundamental principles of coordination chemistry. Its synthesis is straightforward, and it exhibits promising biological activities, most notably as a potential antidiabetic agent. While the precise molecular mechanisms underlying its effects are still under investigation, the known roles of copper in modulating key cellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB provide a strong foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers, providing essential information on the discovery, properties, and experimental evaluation of this compound, and aims to stimulate further exploration into its therapeutic potential.

References

- 1. Copper: an Essential Metal in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Induced Activation of MAPKs, CDPKs and CaMKs Triggers Activation of Hexokinase and Inhibition of Pyruvate Kinase Leading to Increased Synthesis of ASC, GSH and NADPH in Ulva compressa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Stimulation of phosphoinositide 3-kinase/Akt signaling by copper and zinc ions: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Copper (II) L-aspartate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper (II) complexes with amino acids, such as L-aspartate, are of significant interest due to their potential biological activities and applications in pharmacology and nutrition. These complexes serve as model systems for studying the interaction of metal ions with biological molecules and have been investigated for their potential as therapeutic agents.[1] This document provides a detailed laboratory protocol for the synthesis of Copper (II) L-aspartate, along with methods for its characterization.

Synthesis Protocol: Copper (II) L-aspartate

This protocol is adapted from methodologies described for the synthesis of copper-amino acid complexes.[1] The reaction involves the chelation of a copper (II) ion by the L-aspartic acid ligand in an aqueous solution.

1.1. Materials and Reagents

-

Copper (II) Chloride Dihydrate (CuCl₂·2H₂O)

-

L-Aspartic Acid (C₄H₇NO₄)

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Distilled Water (H₂O)

-

Acetone

1.2. Equipment

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Reaction flask (e.g., 100 mL round-bottom flask)

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven or desiccator for drying

1.3. Experimental Procedure

-

Prepare Reactant Solutions:

-

Reaction Setup:

-

Transfer the L-aspartic acid solution to the reaction flask equipped with a magnetic stir bar.

-

Place the flask on the magnetic stirrer and begin stirring.

-

Slowly add the CuCl₂·2H₂O solution dropwise to the L-aspartic acid solution.

-

-

pH Adjustment and Reflux:

-

Adjust the pH of the reaction mixture to the desired level (e.g., pH 4 or pH 7) by slowly adding 0.1 M NaOH solution.[1] The optimal pH can influence the yield and purity of the product.

-

Set up the reflux condenser on the reaction flask.

-

Heat the mixture to 60°C and allow it to reflux with continuous stirring. The reaction time can be varied (e.g., 1-4 hours) to optimize the yield.[1] A color change to a deeper blue is typically observed.

-

-

Product Isolation and Purification:

-

After the reflux period, turn off the heat and allow the solution to cool to room temperature.

-

Collect the resulting blue precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of hot water, followed by acetone, to remove any unreacted starting materials and impurities.[2]

-

Dry the final product in an oven at a low temperature (e.g., 50-60°C) or in a desiccator until a constant weight is achieved.

-

Quantitative Data Summary

The reaction conditions significantly impact the product yield. The following table summarizes quantitative data derived from related synthesis protocols for copper-amino acid complexes.

| Parameter | Value | Source |

| Molar Ratio | 1:2 (CuCl₂·2H₂O : L-Aspartic Acid) | [1] |

| Optimal pH | 4 | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temp. | 60°C (Reflux) | [1] |

| Reported Yield | ~95% (at pH 4, 3 hours) | [1] |

| Product Color | Blue solid | [1] |

| Solubility | Fairly soluble in H₂O and DMSO |

Characterization Protocols

To confirm the identity and structure of the synthesized Copper (II) L-aspartate complex, the following characterization techniques are recommended.

3.1. Infrared (IR) Spectroscopy

-

Objective: To identify the coordination sites of the L-aspartate ligand to the copper (II) ion.

-

Methodology:

-

Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) and pressing it into a pellet.

-

Record the IR spectrum over a wavenumber range of 4000–400 cm⁻¹.

-

Analysis: The coordination of the amino (-NH₂) and carboxyl (-COO⁻) groups to the copper ion is confirmed by shifts in their characteristic absorption bands compared to the free L-aspartic acid ligand. Specifically, look for changes in the asymmetric and symmetric stretching vibrations of the COO⁻ group and the N-H stretching vibrations.[3]

-

3.2. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions of the copper (II) ion within the complex, which provides information about its coordination environment.

-

Methodology:

-

Prepare a dilute solution of the complex in a suitable solvent (e.g., distilled water).

-

Record the absorption spectrum over a wavelength range of 300–1000 nm.[1]

-

Analysis: A shift in the maximum absorption wavelength (λ_max) compared to the precursor copper salt indicates the formation of the complex.[1] The position of the d-d transition band is characteristic of the geometry of the Cu(II) complex.

-

Diagrams and Workflows

4.1. Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and characterization of Copper (II) L-aspartate.

Caption: Workflow for Copper (II) L-aspartate synthesis.

4.2. Chelation Diagram

This diagram illustrates the logical relationship of the copper (II) ion coordinating with the functional groups of the L-aspartate ligand. IR spectroscopy confirms the involvement of the amino and carboxyl groups in the metal-ligand bond formation.

Caption: Chelation of Copper (II) by L-aspartate.

References

Application Notes: Experimental Applications of Copper L-aspartate in Catalysis

Introduction

Copper L-aspartate, a coordination complex of copper(II) and the naturally occurring chiral amino acid L-aspartic acid, is an emerging catalyst in organic synthesis. The inherent chirality of the L-aspartate ligand, coupled with the versatile redox chemistry of copper, makes this complex a promising candidate for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-nitro alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Catalytic Application: Asymmetric Henry (Nitroaldol) Reaction

The this compound complex is an effective catalyst for the enantioselective addition of nitromethane to various aldehydes, producing chiral β-nitro alcohols. The catalyst is typically generated in situ from a copper(II) salt and L-aspartic acid.

General Reaction Scheme

Data Presentation: Catalyst Performance

The following table summarizes representative quantitative data for the this compound catalyzed asymmetric Henry reaction with various aromatic aldehydes. The data is indicative of the typical performance of chiral copper-amino acid based catalysts in this transformation.[1][2][3][4][5][6]

| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 96 | 94 |

| 3 | 2-Chlorobenzaldehyde | (R)-1-(2-Chlorophenyl)-2-nitroethanol | 91 | 89 |

| 4 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 82 | 88 |

| 5 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 88 | 91 |

Experimental Protocols

Protocol for in situ Preparation of this compound Catalyst

This protocol describes the preparation of the active catalyst solution to be used directly in the catalytic reaction.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

L-Aspartic acid

-

Ethanol (absolute)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask, add Copper(II) acetate monohydrate (0.05 mmol, 1.0 eq).

-

Add L-Aspartic acid (0.055 mmol, 1.1 eq).

-

Add absolute ethanol (2.0 mL) to the flask.

-

Stir the resulting suspension at room temperature for 1 hour. The formation of a light blue, slightly heterogeneous mixture indicates the formation of the copper-L-aspartate complex.

-

This catalyst mixture is used directly in the subsequent catalytic reaction without isolation.

Protocol for the Asymmetric Henry Reaction

This protocol details the procedure for the catalytic reaction between an aldehyde and nitromethane.

Materials:

-

In situ prepared this compound catalyst solution

-

Aldehyde (1.0 mmol)

-

Nitromethane (10.0 mmol)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for reaction and work-up

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To the freshly prepared catalyst solution from protocol 2.1, add the aldehyde (1.0 mmol, 1.0 eq).

-

Add nitromethane (10.0 mmol, 10.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-nitro alcohol.

-

Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound catalyzed asymmetric Henry reaction.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Quantification of Copper L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Copper L-aspartate, a compound of interest in pharmaceutical and biochemical research. The following protocols outline three common analytical techniques: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of L-aspartate, Atomic Absorption Spectroscopy (AAS) for the determination of copper content, and UV-Vis Spectrophotometry for a direct, albeit less specific, quantification of the complex.

High-Performance Liquid Chromatography (HPLC) for L-Aspartate Quantification

This method is designed for the precise quantification of the L-aspartate component of this compound. It involves the separation of L-aspartate from other components in the sample matrix, followed by its detection and quantification. For the determination of this compound concentration, the result from this analysis should be used in conjunction with the copper quantification from Atomic Absorption Spectroscopy.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 5 pmol - 100 nmol | [1] |

| Limit of Detection (LOD) | 2 pmol | [1] |

| Limit of Quantification (LOQ) | 5 pmol | [2] |

| Recovery | 95 - 105% | [3] |

| Precision (RSD) | < 5% | [3] |

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm.

3. Derivatization (Pre-column):

-

To enhance UV detection, derivatization with a suitable agent like o-phthaldialdehyde (OPA) can be performed.[4]

-

Mix 50 µL of the sample with 50 µL of OPA reagent and let it react for 2 minutes at room temperature before injection.

4. Calibration:

-

Prepare a series of standard solutions of L-aspartic acid of known concentrations.

-

Derivatize the standards in the same manner as the samples.

-

Inject the derivatized standards and construct a calibration curve by plotting the peak area against the concentration.

5. Quantification:

-

Inject the prepared sample.

-

Determine the concentration of L-aspartate in the sample by comparing its peak area with the calibration curve.

HPLC workflow for L-aspartate quantification.

Atomic Absorption Spectroscopy (AAS) for Copper Quantification

This protocol details the use of Flame Atomic Absorption Spectroscopy (FAAS) for the accurate determination of the copper content in a this compound sample. This is a robust and widely used method for metal analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.2 - 10 mg/L | [5][6] |

| Limit of Detection (LOD) | 0.01 mg/L | [6] |

| Limit of Quantification (LOQ) | 0.03 mg/L | [6] |

| Recovery | 98 - 102% | [7] |

| Precision (RSD) | < 3% | [7] |

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.

-